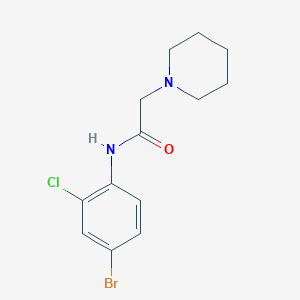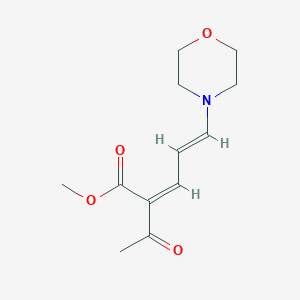
N-(4-bromo-2-chlorophenyl)-2-(1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-2-(1-piperidinyl)acetamide, also known as BPCA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is of particular interest due to its unique chemical structure and potential therapeutic effects.
作用機序
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(1-piperidinyl)acetamide is not fully understood, but it is thought to act on various molecular targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression and cellular processes. This compound has also been shown to activate certain receptors, such as the cannabinoid receptor CB1, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body, including anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of cancer cells and induce cell death in certain cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects, potentially making it a promising therapeutic agent for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-chlorophenyl)-2-(1-piperidinyl)acetamide in lab experiments is its unique chemical structure, which allows for the development of new chemical probes for studying protein interactions. Additionally, this compound has been shown to have potential therapeutic effects, making it a promising compound for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
将来の方向性
There are many potential future directions for research on N-(4-bromo-2-chlorophenyl)-2-(1-piperidinyl)acetamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, the development of new chemical probes based on this compound could lead to new insights into protein interactions and cellular processes. Further studies on the solubility and stability of this compound could also lead to improvements in its use in lab experiments.
合成法
The synthesis of N-(4-bromo-2-chlorophenyl)-2-(1-piperidinyl)acetamide involves the reaction of 4-bromo-2-chloroaniline with piperidine and acetic anhydride. This reaction results in the formation of this compound as a white crystalline solid.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-2-(1-piperidinyl)acetamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. This compound has also been studied for its potential use as a tool in chemical biology research, such as in the development of new chemical probes for studying protein interactions.
特性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c14-10-4-5-12(11(15)8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBOSLVDMVSWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5335758.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335762.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5335768.png)
![4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5335779.png)
![6-[2-(4-methoxyphenyl)vinyl]phenanthridine](/img/structure/B5335798.png)
![ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinecarboxylate](/img/structure/B5335808.png)

![3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5335816.png)

![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
![N-(4-bromophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5335860.png)
